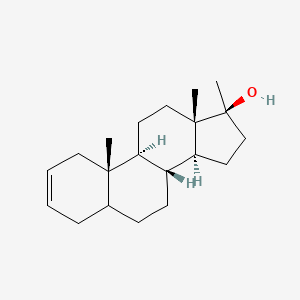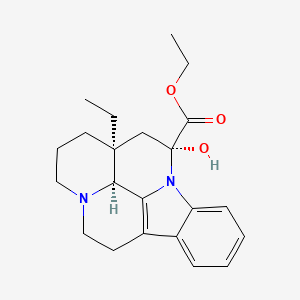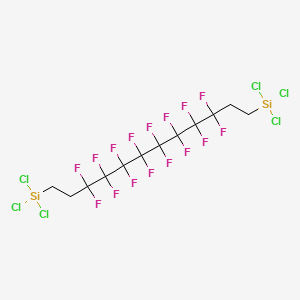
o-Tolidine dihydrofluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: o-Tolidine dihydrofluoride can be synthesized through the reaction of o-tolidine with hydrofluoric acid. The process involves the following steps:
Nitration of Toluene: Toluene is nitrated to produce a mixture of nitrotoluenes, favoring the ortho isomer.
Hydrogenation: The mixture is separated by distillation, and 2-nitrotoluene is hydrogenated to yield o-toluidine.
Reaction with Hydrofluoric Acid: o-Toluidine is then reacted with hydrofluoric acid to form this compound.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle hydrofluoric acid safely and efficiently.
Chemical Reactions Analysis
Types of Reactions: o-Tolidine dihydrofluoride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it back to its parent amine form.
Substitution: It can undergo substitution reactions, particularly in the presence of halogens.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Halogens such as chlorine and bromine are used in substitution reactions.
Major Products Formed:
Oxidation Products: Quinone derivatives.
Reduction Products: Parent amine form.
Substitution Products: Halogenated derivatives.
Scientific Research Applications
o-Tolidine dihydrofluoride has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Employed in the study of enzyme reactions and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in diagnostic tests and as a marker for certain diseases.
Industry: Utilized in the production of synthetic rubber and as a curing agent for epoxy resins.
Mechanism of Action
The mechanism of action of o-tolidine dihydrofluoride involves its interaction with various molecular targets and pathways. The compound can undergo metabolic activation, leading to the formation of reactive metabolites that bind to DNA and proteins . This binding can result in mutagenicity and oxidative DNA damage . The compound’s effects are mediated through pathways involving N-acetylation, N-oxidation, and N-hydroxylation .
Comparison with Similar Compounds
o-Toluidine: An isomer of o-tolidine, used in the production of herbicides and as a precursor to various chemical derivatives.
3,3’-Dimethylbenzidine: Another derivative of toluidine, used in dye production and as an intermediate in organic synthesis.
Uniqueness of o-Tolidine Dihydrofluoride: this compound is unique due to its specific chemical structure and reactivity with hydrofluoric acid. This uniqueness makes it valuable in specialized industrial applications and scientific research.
Properties
CAS No. |
41766-75-0 |
|---|---|
Molecular Formula |
C14H18F2N2 |
Molecular Weight |
252.30 g/mol |
IUPAC Name |
4-(4-amino-3-methylphenyl)-2-methylaniline;dihydrofluoride |
InChI |
InChI=1S/C14H16N2.2FH/c1-9-7-11(3-5-13(9)15)12-4-6-14(16)10(2)8-12;;/h3-8H,15-16H2,1-2H3;2*1H |
InChI Key |
AMCOFRYQNUYHDX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)N)C)N.F.F |
physical_description |
3,3'-dimethylbenzidine dihydrofluoride appears as a solid. This is an acidic ammonium salt. This salt is a potential source of fluoride ions, which are corrosive. |
Related CAS |
119-93-7 (Parent) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[[[2-[(Dimethylamino)methyl]thiazol-4-yl]methyl]sulphanyl]ethanamine Dioxalate](/img/structure/B13417075.png)












